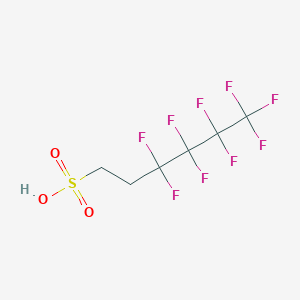

1H,1H,2H,2H-Perfluorohexanesulfonic acid

Description

The exact mass of the compound 1H,1H,2H,2H-Perfluorohexanesulphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F9O3S/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGIGTRUEITPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CH2CH2SO3H, C6H5F9O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | 4:2 FtS | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891564 | |

| Record name | 2-(Perfluorobutyl)-1-ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757124-72-4 | |

| Record name | 2-(Perfluorobutyl)-1-ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,2H,2H-Perfluorohexanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H,1H,2H,2H-Perfluorohexanesulfonic acid chemical properties

An In-depth Technical Guide on the Chemical Properties of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

Introduction

This compound, also known as 4:2 fluorotelomer sulfonic acid (4:2 FTSA), is a short-chain polyfluoroalkyl substance (PFAS).[1][2] Unlike perfluorinated compounds, fluorotelomers contain a non-fluorinated portion, which influences their chemical and toxicological properties. This compound consists of a four-carbon perfluorinated chain attached to a two-carbon, non-fluorinated ethyl group, which is in turn bonded to a sulfonic acid head group.[1] As a member of the broader PFAS class, 4:2 FTSA is noted for its surfactant properties and environmental persistence. It has been identified as a contaminant in drinking water.[1] This document provides a comprehensive overview of its chemical properties, experimental protocols, and biological interactions, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized in the table below. These properties are essential for understanding its environmental fate, transport, and potential for biological interaction.

| Property | Value | Reference |

| CAS Number | 757124-72-4 | [1] |

| Molecular Formula | C₆H₅F₉O₃S | [1] |

| Molecular Weight | 328.2 g/mol | [1] |

| Formal Name | 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanesulfonic acid | [1] |

| Synonyms | 4:2 Fluorotelomer Sulfonic Acid, 4:2 FTS | [1] |

| Appearance | Not explicitly stated; likely a solid or liquid | |

| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |

| Purity | ≥85% (as commercially available) | [1] |

| SMILES | O=S(O)(CCC(F)(C(F)(C(F)(C(F)(F)F)F)F)F)=O | [1] |

| InChI | InChI=1S/C6H5F9O3S/c7-3(8,1-2-19(16,17,18))4(9,10)5(11,12)6(13,14)15/h1-2H2,(H,16,17,18) | [1] |

| InChIKey | TXGIGTRUEITPSC-UHFFFAOYSA-N | [1] |

Reactivity and Stability

Chemical Stability

Like other PFAS, the perfluorinated tail of 4:2 FTSA is characterized by the strength of its carbon-fluorine bonds, rendering it resistant to degradation. The sulfonic acid functional group is a strong acid, meaning it will be deprotonated and exist as an anion under typical environmental pH conditions.

Thermal Decomposition

While specific studies on the thermal decomposition of 4:2 FTSA are not detailed, research on related short-chain perfluoroalkyl acids (PFAAs) provides insight into potential pathways.[3] Thermal decomposition is expected to initiate at the weakest bonds. For 4:2 FTSA, this would likely involve the C-C bond connecting the ethyl group to the perfluorinated chain or the C-S bond. Incineration is a common method for PFAS disposal, with studies on PFOS (a related compound) suggesting decomposition occurs via an α-sultone intermediate to form perfluorinated aldehydes and SO₂ at high temperatures.[4]

Caption: Potential thermal decomposition pathway for 4:2 FTSA.

Biological Interactions

Binding to Serum Albumin

This compound has been shown to bind to human serum albumin (HSA).[2] This interaction is significant as HSA is a primary carrier protein in the blood, and binding can affect the compound's distribution, metabolism, and half-life within the body. The binding affinity and mechanism are crucial parameters for assessing its toxicokinetic profile.

References

An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1H,1H,2H,2H-Perfluorohexanesulfonic acid, a partially fluorinated sulfonic acid of interest in various industrial and research applications. The document details a primary multi-step synthetic pathway commencing from the corresponding fluorotelomer alcohol, including experimental protocols for each transformation. An alternative synthetic strategy is also discussed. Quantitative data is summarized in tabular format for clarity, and key reaction pathways are illustrated with diagrams generated using Graphviz to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, also known as 4:2 fluorotelomer sulfonic acid (4:2 FTSA), is a partially fluorinated surfactant and a member of the broader class of per- and polyfluoroalkyl substances (PFAS). Unlike its fully perfluorinated analogue, perfluorohexanesulfonic acid (PFHxS), 4:2 FTSA possesses a hydrocarbon "spacer" between the perfluoroalkyl chain and the sulfonic acid head group. This structural feature imparts distinct physicochemical properties, influencing its behavior in various applications, including its use as a component in aqueous film-forming foams (AFFF) and as a specialty surfactant. The synthesis of this and other partially fluorinated alkanesulfonic acids is of significant interest for researchers developing novel materials and for toxicological and environmental fate studies.

This guide focuses on the established chemical syntheses of this compound, providing detailed experimental procedures and relevant data to aid researchers in its preparation and study.

Primary Synthetic Pathway: From Fluorotelomer Alcohol

The most prominently described synthetic route to this compound begins with the commercially available 1H,1H,2H,2H-perfluorohexan-1-ol. The overall transformation involves the conversion of the terminal alcohol functionality into a sulfonic acid group through a series of intermediate steps.

The logical workflow for this multi-step synthesis is depicted below:

Caption: Multi-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the primary synthetic pathway.

The initial step involves the conversion of the starting alcohol to its corresponding tosylate, which serves to transform the hydroxyl group into a good leaving group for subsequent nucleophilic substitution.

-

Reaction Scheme:

C₄F₉CH₂CH₂OH + TsCl → C₄F₉CH₂CH₂OTs + HCl

-

Experimental Protocol:

-

To a solution of 1H,1H,2H,2H-perfluorohexan-1-ol (1.0 eq.) in dry dichloromethane (B109758) (DCM), add pyridine (B92270) (1.5 eq.) at 0 °C under an inert atmosphere.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 0.1 M HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to yield 1H,1H,2H,2H-perfluorohexyl p-toluenesulfonate.

-

The tosylate intermediate is then reacted with a sulfur nucleophile, typically sodium benzyl (B1604629) mercaptide, to introduce the sulfur atom.

-

Reaction Scheme:

C₄F₉CH₂CH₂OTs + C₆H₅CH₂SNa → C₄F₉CH₂CH₂SCH₂C₆H₅ + NaOTs

-

Experimental Protocol:

-

Prepare sodium benzyl mercaptide by reacting benzyl mercaptan (1.1 eq.) with sodium metal (1.1 eq.) in anhydrous ethanol.

-

To the solution of sodium benzyl mercaptide, add a solution of 1H,1H,2H,2H-perfluorohexyl p-toluenesulfonate (1.0 eq.) in anhydrous ethanol.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica (B1680970) gel to obtain 1H,1H,2H,2H-perfluorohexyl benzyl sulfide (B99878).

-

The sulfide is then subjected to oxidative chlorination to form the sulfonyl chloride. This is a critical step that creates the precursor to the final sulfonic acid.

-

Reaction Scheme:

C₄F₉CH₂CH₂SCH₂C₆H₅ + 3Cl₂ + 2H₂O → C₄F₉CH₂CH₂SO₂Cl + C₆H₅CHO + 5HCl

-

Experimental Protocol:

-

Dissolve 1H,1H,2H,2H-perfluorohexyl benzyl sulfide (1.0 eq.) in a mixture of acetic acid and water.

-

Cool the solution in an ice bath and bubble chlorine gas through the mixture with vigorous stirring.

-

Continue the chlorine addition until the reaction is complete, as monitored by TLC or GC.

-

Pour the reaction mixture into ice-water and extract the product with dichloromethane.

-

Wash the organic extract with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1H,1H,2H,2H-perfluorohexanesulfonyl chloride.

-

The crude sulfonyl chloride can be purified by vacuum distillation.

-

The final step is the hydrolysis of the sulfonyl chloride to the desired sulfonic acid.

-

Reaction Scheme:

C₄F₉CH₂CH₂SO₂Cl + H₂O → C₄F₉CH₂CH₂SO₃H + HCl

-

Experimental Protocol:

-

Carefully add 1H,1H,2H,2H-perfluorohexanesulfonyl chloride (1.0 eq.) to water with stirring.

-

Heat the mixture to reflux and maintain for 2-4 hours until the hydrolysis is complete.

-

Cool the reaction mixture to room temperature.

-

Remove the water and any volatile byproducts under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or by conversion to its salt, followed by acidification.

-

Quantitative Data

The following table summarizes the expected molecular weights and typical yields for the intermediates and the final product in the primary synthetic pathway. Yields can vary based on reaction scale and purification efficiency.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1H,1H,2H,2H-Perfluorohexan-1-ol | C₆H₅F₉O | 264.09 | - |

| 1H,1H,2H,2H-Perfluorohexyl p-toluenesulfonate | C₁₃H₁₁F₉O₃S | 418.28 | 85-95 |

| 1H,1H,2H,2H-Perfluorohexyl Benzyl Sulfide | C₁₃H₁₁F₉S | 370.28 | 70-85 |

| 1H,1H,2H,2H-Perfluorohexanesulfonyl Chloride | C₆H₄ClF₉O₂S | 346.59 | 60-80 |

| This compound | C₆H₅F₉O₃S | 328.15 | >90 (hydrolysis) |

Alternative Synthetic Pathway: Free Radical Addition of Bisulfite

An alternative approach to the synthesis of this compound involves the free-radical initiated addition of sodium bisulfite to a terminal alkene, 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (B102655). This method offers a more direct route to the sulfonic acid salt.

The logical workflow for this alternative synthesis is depicted below:

Caption: Alternative synthesis via free radical addition.

Experimental Protocol

-

In a pressure vessel, combine 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (1.0 eq.), sodium bisulfite (1.2 eq.), and a suitable solvent such as a mixture of water and a polar organic solvent (e.g., isopropanol).

-

Add a free-radical initiator, such as potassium persulfate or an organic peroxide (e.g., dibenzoyl peroxide).

-

Seal the vessel and heat the reaction mixture with stirring for several hours. The reaction temperature will depend on the initiator used.

-

Monitor the reaction for the consumption of the starting alkene.

-

After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

-

The resulting aqueous solution contains the sodium salt of this compound.

-

To obtain the free acid, acidify the aqueous solution with a strong acid (e.g., sulfuric acid) and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract, remove the solvent, and purify the product as necessary.

Conclusion

This technical guide has detailed two primary synthetic routes for the preparation of this compound. The multi-step pathway starting from 1H,1H,2H,2H-perfluorohexan-1-ol is a well-established method that proceeds through tosylate, sulfide, and sulfonyl chloride intermediates. While longer, it utilizes readily available starting materials and common organic transformations. The alternative route via free-radical addition of bisulfite to a fluorinated alkene offers a more direct synthesis to the sulfonate salt. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The detailed experimental protocols and data provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis and application of this important class of partially fluorinated compounds.

In-Depth Technical Guide: 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (4:2 FTSA)

CAS Number: 757124-72-4

This technical guide provides a comprehensive overview of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (also known as 4:2 Fluorotelomer Sulfonic Acid or 4:2 FTSA), a short-chain per- and polyfluoroalkyl substance (PFAS). This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed information on its chemical properties, synthesis, analytical methods, toxicological profile, and environmental fate.

Chemical and Physical Properties

This compound is a synthetic organofluorine compound characterized by a four-carbon perfluorinated chain linked to an ethyl group, which is in turn attached to a sulfonic acid head group. This structure imparts amphiphilic properties to the molecule. It is recognized as a persistent and mobile environmental contaminant.[1][2] It has been detected in various environmental matrices and human blood.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 757124-72-4 | [2] |

| Synonyms | 4:2 Fluorotelomer Sulfonic Acid, 4:2 FTSA, 3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfonic acid | [2][3] |

| Molecular Formula | C₆H₅F₉O₃S | [2][3] |

| Molecular Weight | 328.15 g/mol | [3] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Phosphate-buffered saline (PBS) at 10 mg/mL. | [2] |

Synthesis and Purification

Purification of fluorotelomer sulfonates typically involves chromatographic techniques. For analytical purposes, solid-phase extraction (SPE) is a common method for sample cleanup and pre-concentration from environmental and biological matrices.[5] A common procedure involves using a polymeric reversed-phase sorbent for extraction, followed by elution with a basic methanolic solution.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the detection and quantification of 4:2 FTSA.[6] In negative electrospray ionization mode, the molecule readily deprotonates to form the [M-H]⁻ ion. A characteristic fragmentation pathway for fluorotelomer sulfonates involves the loss of the sulfonate group (SO₃), resulting in a prominent product ion at m/z 80.[6] Further fragmentation of the perfluoroalkyl chain can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR spectra for 4:2 FTSA were not found in the searched literature, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure. The ¹H NMR spectrum would show signals corresponding to the two methylene (B1212753) groups (-CH₂CH₂-). The ¹³C NMR spectrum would display signals for the two carbons of the ethyl group and the four carbons of the perfluoroalkyl chain, with characteristic shifts due to the strong electron-withdrawing effect of the fluorine atoms. For related fluorotelomer compounds, detailed NMR characterization has been reported, which can serve as a reference.[7]

Experimental Protocols

Protocol 1: General Analytical Method for Fluorotelomer Sulfonates in Water by LC-MS/MS

This protocol provides a general procedure for the analysis of fluorotelomer sulfonates, including 4:2 FTSA, in aqueous samples.

1. Sample Preparation (Solid-Phase Extraction): a. Condition a 500 mg/6 mL polymeric reversed-phase SPE cartridge with 10 mL of methanol (B129727) followed by 10 mL of deionized water. b. Load 250 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min. c. Wash the cartridge with 10 mL of deionized water to remove interferences. d. Dry the cartridge under a stream of nitrogen for 30 minutes. e. Elute the analytes with 2 x 5 mL of methanol containing 0.1% ammonium (B1175870) hydroxide. f. Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

- Mobile Phase A: 2 mM ammonium acetate (B1210297) in water.

- Mobile Phase B: Methanol.

- Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL. b. Mass Spectrometry (Triple Quadrupole):

- Ionization Mode: Negative Electrospray Ionization (ESI-).

- Multiple Reaction Monitoring (MRM) Transitions:

- For 4:2 FTSA: Monitor the transition from the precursor ion [M-H]⁻ to characteristic product ions. A primary transition would be m/z 327 > m/z 80.

- Optimize instrumental parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Toxicology and Biological Effects

The toxicological profile of this compound is an area of active research. Studies on short-chain PFAS, including 4:2 FTSA, have been conducted to understand their potential health effects as they are used as replacements for long-chain PFAS.

A study utilizing embryonic zebrafish demonstrated that 4:2 FTSA can induce abnormal larval behavior.[1] Furthermore, transcriptomic analysis in zebrafish embryos exposed to 4:2 FTSA revealed disruptions in biological pathways related to fatty acid elongation and biosynthesis, as well as long-chain fatty-acyl-CoA biosynthesis.[8] Another in vitro study using high-throughput screening identified 4:2 FTSA as having potential interaction with the transthyretin (TTR) binding assay, suggesting a possible endocrine-disrupting effect.[9]

The toxicity of fluorotelomer sulfonates can be influenced by their chain length. For the related 6:2 FTSA, studies in mice have shown it to be potentially immunotoxic with little evidence of reproductive or developmental effects at the tested doses.[10]

Table 2: Summary of Toxicological Data for this compound (4:2 FTSA) and Related Compounds

| Compound | Species/System | Endpoint | Observation | Reference |

| 4:2 FTSA | Zebrafish Embryos | Behavior | Aberrant larval behavior | [1] |

| 4:2 FTSA | Zebrafish Embryos | Gene Expression | Disruption of fatty acid elongation and biosynthesis pathways | [8] |

| 4:2 FTSA | In vitro | Endocrine Activity | Potential interaction with transthyretin (TTR) binding | [9] |

| 6:2 FTSA | Mice | Immunology | Decreased immune response (plaque-forming cell assay) | [10] |

Signaling Pathway and Workflow Diagrams

Workflow for the Analysis of 4:2 FTSA in Water Samples

Caption: Workflow for the quantitative analysis of 4:2 FTSA in water.

Potential Biological Pathway Disruption by 4:2 FTSA

Caption: Potential biological pathways affected by 4:2 FTSA exposure.

Environmental Fate and Transport

Fluorotelomer sulfonates are recognized as environmental contaminants due to their persistence and mobility.[1] They can be introduced into the environment directly through industrial discharges and the use of products containing them, or indirectly through the degradation of precursor compounds.[1] Short-chain FTSAs like 4:2 FTSA are generally more water-soluble and less prone to sorption to soil and sediment compared to their long-chain counterparts, which increases their potential for transport in aquatic systems.

The degradation of larger fluorotelomer-based polymers is considered a significant long-term source of fluorotelomer alcohols and subsequently perfluoroalkyl carboxylates in the environment.[11] While fluorotelomer sulfonates are intermediates in some of these degradation pathways, they are themselves persistent to further microbial degradation under typical environmental conditions.[12]

Conclusion

This compound is a short-chain PFAS of growing scientific and regulatory interest. Its presence in the environment and potential for biological effects necessitate a thorough understanding of its chemical properties, behavior, and toxicity. While data specific to 4:2 FTSA is still emerging, research on related short-chain fluorotelomer compounds provides valuable insights. Continued research, particularly in the areas of detailed toxicological mechanisms and the development of effective remediation strategies, is essential for managing the potential risks associated with this compound.

References

- 1. Sulfonamide functional head on short-chain perfluorinated substance drives developmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound [lgcstandards.com]

- 4. Aerobic biodegradation of 2 fluorotelomer sulfonamide–based aqueous film–forming foam components produces perfluoroalkyl carboxylates | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential for biological effects of per- and polyfluoroalkyl substances in Great Lakes tributaries and associations with land cover and wastewater effluent | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. imm.ki.se [imm.ki.se]

- 12. Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on the Environmental Fate of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorohexanesulfonic acid, also known as 4:2 fluorotelomer sulfonic acid (4:2 FTSA), is a member of the vast class of per- and polyfluoroalkyl substances (PFAS). As a polyfluorinated compound, it contains a non-fluorinated portion, which makes it susceptible to transformation in the environment. Understanding the environmental fate of 4:2 FTSA is critical for assessing its potential risks, as its transformation can lead to the formation of highly persistent perfluoroalkyl acids (PFAAs). This technical guide provides a comprehensive overview of the current scientific understanding of the environmental persistence, mobility, degradation, and bioaccumulation of 4:2 FTSA.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in determining its behavior and transport in various environmental compartments.

| Property | Value | Reference |

| Chemical Formula | C₆H₅F₉O₃S | PubChem |

| Molecular Weight | 328.15 g/mol | PubChem |

| Synonyms | 4:2 Fluorotelomer sulfonic acid, 4:2 FTSA, 3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonic acid | PubChem |

| CAS Number | 757124-72-4 | PubChem |

Environmental Fate of this compound

The environmental fate of 4:2 FTSA is governed by its persistence, mobility, potential for degradation, and bioaccumulation. As a polyfluorinated substance, its environmental behavior is complex, involving both transport and transformation processes.

Persistence and Degradation

While perfluoroalkyl acids (PFAAs) are notoriously persistent, polyfluorinated substances like 4:2 FTSA can undergo biotransformation. The non-fluorinated ethylene (B1197577) group in its structure serves as a point of microbial attack.

Aerobic Degradation:

Under aerobic conditions, 4:2 FTSA can be formed as a biotransformation intermediate from the degradation of larger fluorotelomer-based compounds, such as 4:2, 6:2, and 8:2 fluorotelomer thioether amido sulfonate (FtTAoS).[1][2][3] The biotransformation of these larger precursors to 4:2 FTSA has been observed in soil and medium microcosms.[1][2][3]

The subsequent degradation of 4:2 FTSA is believed to follow a pathway similar to that of its longer-chain homolog, 6:2 FTSA. This pathway involves the oxidation of the hydrocarbon portion of the molecule, leading to the formation of various intermediates and ultimately shorter-chain PFCAs. Studies on the aerobic biotransformation of 6:2 FTSA have shown a half-life of approximately 28.8 days in aerobic sludge, with the formation of perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA) as terminal degradation products.[4] It is therefore plausible that the aerobic degradation of 4:2 FTSA will primarily yield PFBA.

Anaerobic Degradation:

Information on the anaerobic degradation of 4:2 FTSA is limited. However, studies on other PFAS suggest that anaerobic conditions may be less favorable for the degradation of the perfluorinated chain.

The following diagram illustrates the likely aerobic degradation pathway of 4:2 FTSA, based on evidence from related compounds.

Mobility

The mobility of 4:2 FTSA in the environment is largely governed by its sorption to soil and sediment. As an anionic compound, its interaction with soil particles is influenced by factors such as organic carbon content, clay mineralogy, and pH.

The following diagram illustrates the key factors influencing the mobility of 4:2 FTSA in soil.

References

- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 6. oecd.org [oecd.org]

Toxicological Profile of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid and Its Surrogates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 1H,1H,2H,2H-Perfluorohexanesulfonic acid (also known as 4:2 fluorotelomer sulfonic acid, 4:2 FTSA; CAS 757124-72-4). Due to a significant lack of direct toxicological studies on this specific compound, this guide focuses on the toxicological profiles of closely related surrogate compounds: 6:2 fluorotelomer sulfonate (6:2 FTS) and Perfluorohexanesulfonic acid (PFHxS). The information presented for these surrogates may not be fully representative of the toxicological properties of this compound.

Introduction

This compound is a member of the vast class of per- and polyfluoroalkyl substances (PFAS). These synthetic compounds are characterized by their high thermal and chemical stability, which has led to their widespread use in various industrial and consumer products. However, this stability also contributes to their persistence in the environment and potential for bioaccumulation, raising concerns about their effects on human health. This guide aims to provide a detailed summary of the current toxicological knowledge, with a necessary focus on surrogate compounds due to the limited data on this compound itself.

Physicochemical Properties

A clear understanding of the relationships between the target compound and its surrogates is crucial. The following diagram illustrates the structural similarities and differences.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for the surrogate compounds, 6:2 fluorotelomer sulfonate (6:2 FTS) and Perfluorohexanesulfonic acid (PFHxS).

In Vivo Toxicity Data

| Compound | Test Species | Route of Exposure | Duration | Endpoint | Value | Reference |

| 6:2 FTS | Rat | Oral | 90 days | NOAEL (maternal toxicity) | 150 mg/kg bw/day | [1] |

| 6:2 FTS | Rat | Oral | 90 days | NOAEL (developmental toxicity) | 1000 mg/kg bw/day | [1] |

| 6:2 FTS | Rat | Oral | 28 days | NOAEL | 200 mg/kg bw/day | [1] |

| 6:2 FTS | Rat | Oral | Acute | LD50 | >5000 mg/kg bw | [1] |

| 6:2 FTS | Mouse (male) | Oral | 28 days | LOAEL (liver toxicity) | 5.0 mg/kg-day | [2] |

| PFOS (for comparison) | Rat | Oral | Acute | LD50 | 251 mg/kg | [2] |

Ecotoxicity Data

| Compound | Test Species | Duration | Endpoint | Value | Reference |

| 6:2 FTS | Rainbow trout (Oncorhynchus mykiss) | 96 hours | LC50 | >107 mg/L | [2] |

| 6:2 FTS | Daphnia magna | 48 hours | EC50 | >109 mg/L | [2] |

| 6:2 FTS | Earthworm | 14 days | LC50 | 373 mg/kg soil | [2] |

| PFOS (for comparison) | Rainbow trout (Oncorhynchus mykiss) | 96 hours | LC50 | 7.8 - 22 mg/L | [2] |

| PFOS (for comparison) | Daphnia magna | 48 hours | EC50 | 67.2 mg/L | [2] |

| PFOS (for comparison) | Earthworm | 14 days | LC50 | 365 mg/kg soil | [2] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies of these compounds are often proprietary. However, based on publicly available information, the methodologies for key studies are summarized below.

90-Day Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD Guideline 422) for 6:2 FTS

-

Test Species: Wistar rats.

-

Administration: Oral gavage.

-

Dose Levels: 0, 5, 15, and 45 mg/kg-day.

-

Exposure Period: 10 weeks prior to mating, through mating, gestation, and lactation for the parental (P0) generation.

-

Endpoints Evaluated:

-

Parental Animals: Mortality, clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.

-

Offspring (F1): Viability, clinical signs, body weight, and developmental landmarks.

-

-

Key Findings:

-

Parental males at 45 mg/kg-day showed elevated urea (B33335) and kidney tubular dilation.

-

Parental females at 45 mg/kg-day exhibited decreased body weight.[3]

-

28-Day Oral Toxicity Study in Mice for 6:2 FTS

-

Test Species: Male CD1 mice.

-

Administration: Oral gavage.

-

Dose Level: 5.0 mg/kg-day.

-

Exposure Period: 28 days.

-

Endpoints Evaluated: Liver weight, serum levels of aspartate transaminase (AST) and albumin, and liver histopathology.

-

Key Findings: Increased liver weight, elevated serum AST and albumin, and evidence of hepatocellular hypertrophy and necrosis, indicating hepatotoxicity.[2]

In Vitro Metabolism Study for 6:2 FTS

-

Test System: Male rat liver S9 microsomes.

-

Incubation Time: 2 hours.

-

Endpoint: Detection of 6:2 FTS metabolism.

-

Key Finding: No metabolism of 6:2 FTS was detected, suggesting its persistence in this in vitro system.[4]

Signaling Pathways

The molecular mechanisms of toxicity for fluorotelomer sulfonates are not as extensively studied as those for perfluoroalkyl sulfonates like PFHxS. However, research on PFHxS and other PFAS points to the involvement of several key signaling pathways, which may also be relevant for this compound and its surrogates.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Many PFAS, including PFHxS, are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[5] Activation of this nuclear receptor can lead to alterations in lipid metabolism, which may contribute to the observed hepatotoxicity. Some in vitro studies have shown that 6:2 FTOH (a related fluorotelomer compound) can also activate PPARα.[6]

Extracellular Signal-Regulated Kinase (ERK) Pathway

Studies on PFHxS have indicated its ability to induce apoptosis in neuronal cells through the activation of the ERK1/2 signaling pathway.[7] This suggests a potential mechanism for neurotoxicity that could be explored for other related PFAS.

Conclusion and Future Directions

The toxicological assessment of this compound is currently hampered by a significant lack of specific data. The available information on surrogate compounds, primarily 6:2 fluorotelomer sulfonate and Perfluorohexanesulfonic acid, suggests potential for hepatotoxicity and effects on developmental and reproductive parameters. The activation of nuclear receptors like PPARα appears to be a plausible mechanism of action for these effects.

Future research should prioritize direct toxicological evaluation of this compound to accurately characterize its hazard profile. This should include in vivo studies to determine key toxicological endpoints such as NOAEL and LOAEL values, as well as in vitro assays to elucidate its specific mechanisms of action, including its potential to activate various signaling pathways. Such data are essential for conducting robust risk assessments and ensuring the safety of this and other emerging PFAS compounds.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. cswab.org [cswab.org]

- 3. RESULTS - ORD Human Health Toxicity Value (HHTV) Assessment for 6:2 Fluorotelomer Sulfonic Acid (CASRN 27619-97-2|DTXSID6067331) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. adeq.state.ar.us [adeq.state.ar.us]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PFHxS induces apoptosis of neuronal cells via ERK1/2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorohexanesulfonic acid, also known as 4:2 Fluorotelomer sulfonic acid (4:2 FTSA), is a short-chain per- and polyfluoroalkyl substance (PFAS).[1] As a member of the vast PFAS family, it is an anthropogenic compound characterized by a partially fluorinated carbon chain, which imparts unique chemical and physical properties. Unlike its fully perfluorinated counterparts, the presence of two non-fluorinated carbons near the functional group influences its behavior and interactions. This compound has been identified as a contaminant in drinking water and is noted for its ability to bind to human serum albumin.[1][2] This guide provides a detailed overview of its core physical characteristics, experimental protocols for its analysis, and relevant safety information.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, application in experimental settings, and understanding its environmental fate.

| Property | Value | Source(s) |

| IUPAC Name | 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanesulfonic acid | |

| Synonyms | 4:2 Fluorotelomer sulfonic acid (4:2 FTSA) | [2] |

| CAS Number | 757124-72-4 | [2] |

| Molecular Formula | C₆H₅F₉O₃S | [1] |

| Molecular Weight | 328.15 g/mol | |

| Purity | ≥85% (Supplier dependent) | [2] |

| Solubility | DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 10 mg/mlPBS (pH 7.2): 10 mg/ml | [2] |

| InChI Key | TXGIGTRUEITPSC-UHFFFAOYSA-N | [2] |

Experimental Protocols

The characterization and quantification of this compound rely on advanced analytical techniques. The following sections detail generalized methodologies for key experiments.

Purity and Isomer Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a primary technique for the sensitive and selective quantification of PFAS compounds in various matrices.

-

Objective: To separate, identify, and quantify this compound and its potential isomers.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple-quadrupole mass spectrometer (TQ-S) is typically used.[3]

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as a C18 or a specialized perfluorooctyl (PFO) column, is employed for separation.[3][4]

-

Mobile Phase: A binary gradient system is common. Mobile Phase A typically consists of an aqueous solution with a buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (e.g., 5-20 mM), adjusted to a specific pH (e.g., pH 4.0).[3][4][5] Mobile Phase B is an organic solvent, usually methanol (B129727) or acetonitrile.[3][5]

-

Gradient Program: The gradient is optimized to ensure the separation of the target analyte from matrix interferences and other PFAS isomers.[4]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative mode is standard for sulfonic acids.[3]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity.[4] This involves monitoring the transition of the precursor ion (the deprotonated molecule, [M-H]⁻) to specific product ions upon collision-induced dissociation (CID). For instance, for the related compound PFHxS (m/z 399), characteristic fragments include m/z 80 (SO₃⁻).[3]

-

-

Data Analysis: Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from certified reference standards.[6]

Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of fluorinated compounds.

-

Objective: To confirm the chemical structure and verify the isomeric composition of a this compound standard.

-

Methodology: ¹⁹F-NMR is particularly valuable for identifying and quantifying different branched and linear isomers of fluorinated compounds.[3] The chemical shifts and coupling patterns of the fluorine atoms provide detailed information about their chemical environment.

-

Procedure:

-

A concentrated solution of the analyte is prepared in a suitable deuterated solvent.

-

The ¹⁹F-NMR spectrum is acquired.

-

The resulting spectrum is compared with reference data or used in conjunction with other NMR techniques (e.g., ¹H-NMR, ¹³C-NMR) for complete structural elucidation. The results can be used to verify the accuracy of quantitative methods like LC-MS/MS.[3]

-

Functional Group Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Objective: To confirm the presence of key functional groups (e.g., C-F, S=O, O-H) in the this compound molecule.

-

Methodology: Attenuated Total Reflection (ATR)-FTIR is a common technique for analyzing solid or liquid samples.[7]

-

Procedure:

-

A small amount of the sample is placed directly on the ATR crystal.

-

Infrared radiation is passed through the crystal, and the resulting spectrum of absorbance or transmittance is recorded.

-

The spectrum is analyzed for characteristic absorption bands. For related PFAS, strong absorbances corresponding to C-F stretching are typically observed in the 1100-1300 cm⁻¹ region.[7] Bands corresponding to the sulfonic acid group (S=O and O-H) would also be expected.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound in an environmental or biological sample, from collection to final data reporting.

Caption: Generalized workflow for the analysis of 4:2 FTSA.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazardous properties.

-

Hazards: This substance is classified as causing severe skin burns and eye damage, and it may cause respiratory irritation.[8]

-

Handling:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid the formation and inhalation of dust.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (tested according to EN 374), safety goggles with side protection, and protective clothing.[8][9]

-

Wash hands thoroughly after handling.[9]

-

-

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.

-

Keep locked up or in an area accessible only to authorized personnel.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wwwn.cdc.gov [wwwn.cdc.gov]

- 6. accustandard.com [accustandard.com]

- 7. researchgate.net [researchgate.net]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

- 10. echemi.com [echemi.com]

Degradation Pathways of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways for 1H,1H,2H,2H-Perfluorohexanesulfonic acid (4:2 FTSA), a member of the per- and polyfluoroalkyl substances (PFAS) family. Given the environmental persistence and potential toxicity of PFAS, understanding their degradation is of paramount importance for remediation strategies and environmental risk assessment. This document details various degradation methodologies, including microbial, sonochemical, photochemical, and thermal treatments, presenting quantitative data, experimental protocols, and pathway visualizations.

Microbial Degradation

Microbial biotransformation is a key environmental fate process for many polyfluorinated compounds. While perfluorinated substances are highly resistant to microbial attack, the hydrocarbon portion of fluorotelomer compounds like 4:2 FTSA can be susceptible to microbial degradation, often leading to the formation of more persistent perfluoroalkyl acids (PFAAs).

Aerobic Biotransformation

Under aerobic conditions, microorganisms can utilize the non-fluorinated portion of 4:2 FTSA as a substrate. This process often involves the initial transformation of precursor compounds, such as fluorotelomer thioether amido sulfonates (FtTAoS), into fluorotelomer sulfonates (FTS), including 4:2 FTSA.[1][2] The subsequent degradation of 4:2 FTSA can proceed through a series of oxidation steps.

Experimental Protocol: Aerobic Microbial Degradation of 4:2 FTSA in Soil Microcosms

A typical experimental setup for studying the aerobic microbial degradation of 4:2 FTSA involves the following steps:

-

Microcosm Preparation: Soil samples are collected from a relevant environment (e.g., AFFF-contaminated site). The soil is often sieved to ensure homogeneity. Microcosms are prepared in sterile glass containers, each containing a measured amount of soil.

-

Spiking: A solution of 4:2 FTSA of a known concentration is added to the soil microcosms. Control microcosms (e.g., sterilized soil) are also prepared to distinguish between biotic and abiotic degradation.

-

Incubation: The microcosms are incubated under controlled aerobic conditions, with specific temperature, moisture content, and oxygen levels maintained throughout the experiment. Incubation can last for several weeks to months.[1]

-

Sampling and Extraction: At regular intervals, soil samples are collected from the microcosms. The target analytes (4:2 FTSA and its degradation products) are extracted from the soil using a suitable solvent, such as methanol (B129727) or acetonitrile, often with the aid of sonication or shaking.

-

Analysis: The extracts are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify 4:2 FTSA and its transformation products.[1][2]

Key Microbial Players:

Several bacterial genera have been implicated in the degradation of fluorotelomer compounds, including Pseudomonas and Gordonia.[3][4][5] These microorganisms often possess monooxygenase enzymes that can initiate the oxidation of the hydrocarbon portion of the molecule.[6]

Quantitative Data: Microbial Degradation Products of Fluorotelomer Precursors

The biotransformation of fluorotelomer precursors often results in the formation of a series of intermediate and terminal products. The following table summarizes the typical products observed.

| Precursor Compound | Intermediate Products | Terminal Products | Molar Yield (%) | Reference |

| 6:2 FtTAoS | 6:2 FTS, 6:2 FTCA, 6:2 FTUCA | PFHxA, PFPeA, PFBA | ~10 (for quantified products) | [1] |

| 6:2 FTAA/FTAB | 6:2 FTOH, 6:2 FTCA, 6:2 FTUCA, 5:3 FTCA | PFPeA, PFHxA, PFBA | 12-16 (FTAA), 3-6 (FTAB) | [2][7] |

Note: Molar yields can vary significantly depending on the microbial community and environmental conditions.

Degradation Pathway:

Sonochemical Degradation

Sonochemical degradation, or sonolysis, utilizes high-frequency ultrasound to induce chemical reactions. In the context of PFAS, the primary mechanism is thermolysis occurring at the interface of collapsing cavitation bubbles.

Mechanism and Kinetics

Studies have shown that n:2 fluorotelomer sulfonates (FTSAs) can be effectively degraded by ultrasound. Notably, 4:2 FTSA has been observed to degrade faster than its longer-chain counterparts (6:2 and 8:2 FTSA).[8] This is attributed to its higher diffusivity, allowing it to more readily adsorb to the bubble-water interface where the high temperatures required for thermolysis are generated.[8][9] The primary degradation pathway involves the cleavage of both C-F and C-S bonds.[8]

Experimental Protocol: Sonochemical Degradation of 4:2 FTSA

A typical laboratory-scale sonochemical degradation experiment is conducted as follows:

-

Reactor Setup: A temperature-controlled glass reactor is used. A high-frequency ultrasonic transducer is submerged in the solution.

-

Solution Preparation: An aqueous solution of 4:2 FTSA is prepared at a specific concentration. The pH is typically buffered.

-

Sonication: The solution is subjected to ultrasonic irradiation at a defined frequency (e.g., 354 kHz) and power for a set duration.[8] The temperature of the solution is maintained using a cooling system.

-

Sampling: Aliquots of the solution are withdrawn at different time intervals.

-

Analysis: The samples are analyzed for the parent compound (4:2 FTSA) and degradation products, such as fluoride (B91410) and sulfate (B86663) ions, using ion chromatography. LC-MS/MS can be used to identify organic intermediates.[8]

Quantitative Data: Sonolytic Degradation of n:2 FTSAs

The degradation of FTSAs via sonolysis typically follows pseudo-first-order kinetics.

| Compound | Initial Concentration (µM) | Frequency (kHz) | Power (W) | Rate Constant (min⁻¹) | Reference |

| 4:2 FTSA | 50 | 354 | 125 | 0.023 | [8] |

| 6:2 FTSA | 50 | 354 | 125 | 0.012 | [8] |

| 8:2 FTSA | 50 | 354 | 125 | 0.008 | [8] |

Degradation Pathway:

Photochemical Degradation

Photochemical degradation involves the use of light, often in the ultraviolet (UV) range, to break down chemical compounds. For PFAS, direct photolysis is often slow, but the process can be enhanced by the addition of photosensitizers or other reagents that generate reactive species.

UV/Sulfite (B76179) Reductive Treatment

The UV/sulfite system is a promising advanced reduction process for the degradation of PFAS. This method generates hydrated electrons (e⁻aq), which are powerful reducing agents capable of breaking the strong carbon-fluorine bonds. While fluorotelomer sulfonates like 4:2 FTSA are somewhat recalcitrant to direct UV/sulfite treatment due to the ethylene (B1197577) linker, an integrated approach involving an initial oxidation step can be effective.[10][11][12]

Experimental Protocol: Integrated Oxidation-Reduction Photochemical Degradation

-

Oxidation Step: The 4:2 FTSA solution is first treated with an oxidizing agent, such as hydroxyl radicals (HO•) generated from heat-activated persulfate at alkaline pH. This step converts the FTSA to a mixture of PFCAs.[11][12]

-

Reduction Step (UV/Sulfite): The resulting solution containing PFCAs is then subjected to UV irradiation in the presence of sulfite (SO₃²⁻) at an alkaline pH (e.g., pH 12). A low-pressure mercury lamp (emitting at 254 nm) is typically used as the UV source.[13][14]

-

Sampling and Analysis: Samples are taken throughout the process and analyzed for the parent compound, intermediate PFCAs, and fluoride ions to determine the extent of defluorination.[13]

Quantitative Data: Defluorination of FTSAs by Integrated Oxidation and Reduction

This integrated approach can achieve near-quantitative defluorination for many PFAS.

| Compound | Treatment | Overall Defluorination (%) | Reference |

| 4:2 FTSA | Ox-Red-Ox | ~93 | [10][11] |

| 6:2 FTSA | Ox-Red-Ox | 97-103 | [11] |

| 8:2 FTSA | Ox-Red-Ox | 89 | [11] |

Degradation Pathway:

Thermal Degradation

Thermal treatment is a potential ex-situ remediation technology for PFAS-contaminated materials. It involves the use of high temperatures to break down the compounds.

Pyrolysis and Combustion

Pyrolysis (heating in the absence of oxygen) and combustion (heating in the presence of oxygen) can lead to the decomposition of PFAS. The thermal stability of PFAS varies with their functional group and chain length. Generally, sulfonic acids are more thermally stable than carboxylic acids.[15]

Experimental Protocol: Thermal Degradation of 4:2 FTSA

-

Sample Preparation: GAC is impregnated with a known amount of 4:2 FTSA.

-

Thermal Treatment: The PFAS-laden GAC is placed in a tube furnace. The temperature is ramped up to the desired setpoint (e.g., 400-1000 °C) under a controlled atmosphere (e.g., nitrogen for pyrolysis, air for combustion).[15][16][17]

-

Off-gas Analysis: The gases produced during the thermal treatment are passed through a series of traps or analyzed in real-time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile organic fluorine compounds and other products of incomplete combustion.[16][18]

-

Residue Analysis: The solid residue (e.g., reactivated carbon) is analyzed for remaining PFAS and fluoride content.

Quantitative Data: Thermal Decomposition of Fluorotelomer Alcohols (as a proxy)

Data on the thermal degradation of 4:2 FTSA is limited. However, studies on fluorotelomer alcohols (FTOHs) provide some insight into the temperatures required for decomposition.

| Compound | Treatment Temperature (°C) | Removal Efficiency (%) | Reference |

| 4:2 FTOH | 400 (with CaO) | >95 | [16] |

| 6:2 FTOH | 400 (with CaO) | <87 | [16] |

| 8:2 FTOH | 400 (with CaO) | <78 | [16] |

Degradation Pathway:

Conclusion

The degradation of this compound is a complex process that can occur through various pathways, including microbial, sonochemical, photochemical, and thermal degradation. Each method has its own set of mechanisms, efficiencies, and potential for generating different intermediate and terminal products. Sonochemical and integrated photochemical methods appear to be promising for the complete destruction of 4:2 FTSA, while microbial degradation plays a significant role in its environmental transformation, often leading to the formation of persistent PFCAs. Further research is needed to fully elucidate the thermal degradation pathways of 4:2 FTSA and to optimize all degradation techniques for efficient and safe remediation of PFAS-contaminated sites.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 4. Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics [mdpi.com]

- 5. Transcriptomic response of Gordonia sp. strain NB4-1Y when provided with 6:2 fluorotelomer sulfonamidoalkyl betaine or 6:2 fluorotelomer sulfonate as sole sulfur source - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial transformation of per- and poly-fluoroalkyl substances: a review for the field of bioremediation - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00031A [pubs.rsc.org]

- 7. Aerobic biodegradation of 2 fluorotelomer sulfonamide-based aqueous film-forming foam components produces perfluoroalkyl carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Item - Kinetics and Mechanism of Ultrasonic Defluorination of Fluorotelomer Sulfonates - figshare - Figshare [figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. s3.us-gov-west-1.amazonaws.com [s3.us-gov-west-1.amazonaws.com]

- 18. Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Detection of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (4:2 FTSA) in Water Samples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the detection and quantification of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (also known as 4:2 Fluorotelomer sulfonate or 4:2 FTSA) in various water matrices. The focus is on providing detailed experimental protocols and presenting quantitative data in a clear, comparative format.

Introduction

This compound (4:2 FTSA) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), which are of increasing environmental and health concern. Due to their widespread use and persistence, accurate and sensitive detection methods are crucial for monitoring their presence in water sources. The primary analytical technique for the quantification of 4:2 FTSA is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), often preceded by a sample preparation step such as Solid-Phase Extraction (SPE) to concentrate the analyte and remove matrix interferences. Some methods also utilize direct injection for simpler workflows, particularly for drinking water analysis.

Analytical Methodologies

The determination of 4:2 FTSA in water samples predominantly relies on two main approaches: direct injection and solid-phase extraction, both followed by LC-MS/MS analysis.

-

Direct Injection: This method simplifies the sample handling process, reducing the risk of contamination.[1][2] It is particularly suitable for cleaner water matrices like drinking water.[1] The workflow typically involves filtration of the water sample followed by direct introduction into the LC-MS/MS system.

-

Solid-Phase Extraction (SPE): SPE is a widely used technique for the pre-concentration of analytes and removal of interfering substances from the sample matrix, which is essential for more complex water samples like groundwater, surface water, and wastewater.[3][4][5] Weak anion exchange (WAX) cartridges are commonly employed for the extraction of a broad range of PFAS, including 4:2 FTSA.[4][5][6]

Experimental Protocols

Below are detailed protocols synthesized from established methods for the analysis of 4:2 FTSA in water.

1. Sample Collection and Preservation

-

Collection: Collect water samples in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers.

-

Preservation: Preserve samples to a pH of 6.8-7.0 by adding ammonium (B1175870) acetate (B1210297). Store samples at 0 °C to 4 °C and protect them from light.

2. Sample Preparation: Solid-Phase Extraction (SPE) using Weak Anion Exchange (WAX) Cartridges

This protocol is based on methodologies described for PFAS analysis in various water matrices.[4][5][6]

-

Cartridge Conditioning:

-

Connect a WAX SPE cartridge (e.g., 500 mg, 6 mL) to an SPE vacuum manifold.

-

Condition the cartridge by passing the following solutions in sequence:

-

5 mL of 0.1% ammonia (B1221849) in methanol

-

7 mL of methanol

-

10 mL of ultrapure water

-

-

Ensure the cartridge does not go dry before loading the sample.

-

-

Sample Loading:

-

Cartridge Washing:

-

After loading, wash the cartridge to remove interferences. A typical wash solution is ultrapure water.

-

Dry the cartridge under vacuum for approximately five minutes.[7]

-

-

Elution:

-

Elute the trapped analytes from the cartridge using an appropriate solvent. A common elution solvent is 0.1% to 5% ammonia in methanol.[4]

-

Collect the eluate in a clean polypropylene tube.

-

-

Concentration and Reconstitution:

3. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following conditions are representative of typical LC-MS/MS methods for PFAS analysis.

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor and product ions for 4:2 FTSA are monitored for quantification and confirmation. A common transition is m/z 327 → 80.[3]

-

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of 4:2 FTSA from various sources.

Table 1: Method Detection and Quantification Limits

| Analyte | Method | Matrix | Limit of Detection (LOD) / Method Detection Limit (MDL) | Limit of Quantification (LOQ) / Reporting Limit (RL) | Reference |

| 4:2 FTSA | Direct Injection LC-MS/MS | Drinking Water | - | 0.01 µg/L | [1] |

| 4:2 FTSA | Direct Injection LC-MS/MS | - | 0.6 – 5.4 ng/L (for a suite of PFAS) | - | [2] |

| 4:2 FTSA | SPE LC-MS/MS | Water | 4 to 30 pg/L (for PFHxS isomers) | - | [8] |

| 4:2 FTSA | Modified EPA 537.1 | DI Water | 0.0020 ppb | 0.0080 ppb |

Table 2: Analyte Recovery Rates

| Analyte | Method | Matrix | Recovery Rate (%) | Reference |

| PFAS Suite | Direct Injection LC-MS/MS | - | 84 – 113% | [2] |

| 23 PFAS | SPE LC-MS/MS | Groundwater, Surface Water, Wastewater | 65.8% to 105% | [4] |

| 27 PFAS | SPE LC-MS/MS | Drinking Water | 79.0 - 83.4% |

Table 3: Observed Concentrations in Environmental Samples

| Analyte | Sample Type | Concentration Range | Location/Study | Reference |

| 4:2 FTSA | Groundwater | 1 to 8 µg/L | Near fire-training pad | [9] |

| Total Fluorotelomer Sulfonates | Groundwater | Below quantitation (≤0.60) to 182 µg/L | Wurtsmith AFB, MI | [10] |

| Total Fluorotelomer Sulfonates | Groundwater | 1100 to 14,600 µg/L | Tyndall AFB, FL | [10] |

| ΣPFAS | Composite Wastewater | 676 - 11,800 ng/L | - | [11] |

Visualizations

Caption: Experimental workflow for 4:2 FTSA detection in water.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. lcms.cz [lcms.cz]

- 3. Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chm.pops.int [chm.pops.int]

- 11. diva-portal.org [diva-portal.org]

Spectroscopic Analysis of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (4:2 FTSA), a significant member of the per- and polyfluoroalkyl substances (PFAS) family. Given its environmental persistence and potential health implications, accurate analytical characterization is paramount. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the comprehensive analysis of this compound.

Chemical Structure and Properties

This compound is a synthetic organofluorine compound with the chemical formula C₆H₅F₉O₃S.[1][2] It is also known as 4:2 fluorotelomer sulfonic acid (4:2 FTSA).[2][3] The structure consists of a four-carbon perfluorinated chain attached to a two-carbon hydrocarbon chain, which is terminated by a sulfonic acid group.

| Property | Value |

| Chemical Formula | C₆H₅F₉O₃S |

| Molecular Weight | 328.15 g/mol [4] |

| CAS Number | 757124-72-4[2][3] |

| Synonyms | 4:2 FTSA, 4:2-FtS, 3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonic acid[1][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. ¹H, ¹⁹F, and ¹³C NMR are all essential for a complete characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct multiplets corresponding to the two methylene (B1212753) groups (-CH₂-). The protons closer to the electron-withdrawing sulfonic acid group will appear further downfield.

| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₂-SO₃H | 3.0 - 3.5 | Triplet of triplets | 2H |

| -CH₂-CF₂- | 2.3 - 2.8 | Triplet of triplets | 2H |

Note: Expected values are based on general principles and data from similar fluorinated compounds.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[5][6] The spectrum will reveal the different fluorine environments in the perfluoroalkyl chain.

| Assignment | Expected Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity | Integration |

| -CF₃ | ~ -81 | Triplet | 3F |

| -CF₂-CF₃ | ~ -125 | Multiplet | 2F |

| -CF₂-CF₂-CF₃ | ~ -122 | Multiplet | 2F |

| -CH₂-CF₂- | ~ -114 | Triplet | 2F |

Note: Expected values are based on data for similar fluorotelomer sulfonates.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each of the six carbon atoms in the molecule. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.

| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |

| -CH₂-SO₃H | ~ 50 | Triplet |

| -CH₂-CF₂- | ~ 30 | Triplet of triplets |

| -CF₂-CH₂- | ~ 118 | Triplet |

| -CF₂-CF₂-CH₂- | ~ 110 | Multiplet |

| -CF₂-CF₃ | ~ 110 | Multiplet |

| -CF₃ | ~ 118 | Quartet |

Note: Expected values are based on general principles and data from similar fluorinated compounds.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire spectra using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

¹⁹F NMR: Acquire spectra with proton decoupling. Use an external reference standard such as CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm).[7]

-

¹³C NMR: Acquire spectra with proton decoupling. Reference the chemical shifts to the deuterated solvent signal.

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification.

Electrospray Ionization (ESI)

Electrospray ionization in negative ion mode (ESI-) is typically used for the analysis of sulfonic acids. The parent ion is expected at an m/z corresponding to the deprotonated molecule [M-H]⁻.

| Ion | Expected m/z |

| [M-H]⁻ | 327.97 |

Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) of the precursor ion [M-H]⁻ can provide structural information through characteristic fragmentation patterns. Common fragment ions for related perfluoroalkyl sulfonates include the loss of SO₃ and subsequent fragmentation of the fluoroalkyl chain.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 327.97 | 80 | [SO₃]⁻ |

| 327.97 | 99 | [SO₃F]⁻ |

| 327.97 | 229 | C₅F₉ |

Note: Fragmentation data is based on the analysis of similar perfluorinated sulfonic acids.

Experimental Protocol: LC-MS/MS

Instrumentation:

-

A liquid chromatograph (LC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 or anion-exchange column suitable for PFAS analysis.

-

Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) and water, often with a modifier like ammonium (B1175870) acetate (B1210297) or acetic acid.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: ESI, negative ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.

-

Collision Energy: Optimized for the specific transitions of interest.

Caption: Workflow for LC-MS/MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands for C-H, S=O, S-O, and C-F bonds are expected.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H stretch (sulfonic acid) | 3400 - 2400 (broad) |

| C-H stretch | 2960 - 2850 |

| S=O stretch (asymmetric) | 1350 - 1340 |

| S=O stretch (symmetric) | 1175 - 1150 |

| C-F stretch | 1300 - 1000 (strong, multiple bands) |

| S-O stretch | 1060 - 1030 |

Note: Expected values are based on characteristic IR frequencies for functional groups found in similar molecules.

Experimental Protocol: ATR-FTIR

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the neat sample (if liquid or a low-melting solid) or a solution onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach for unambiguous identification and characterization. NMR spectroscopy provides detailed structural information, mass spectrometry confirms the molecular weight and fragmentation, and infrared spectroscopy identifies the functional groups. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals working with this and related PFAS compounds.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (4:2 FTS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorohexanesulfonic acid (commonly known as 4:2 FTS) is a member of the vast family of per- and polyfluoroalkyl substances (PFAS). Due to its prevalence in various environmental matrices and potential for bioaccumulation, robust and sensitive analytical methods for its quantification are crucial for environmental monitoring, human exposure assessment, and toxicological studies. This document provides detailed application notes and experimental protocols for the quantification of 4:2 FTS in various matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most common and reliable technique.

Analytical Methods Overview

The primary analytical technique for the quantification of 4:2 FTS is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are essential for detecting the low concentrations of 4:2 FTS typically found in environmental and biological samples. Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) are generally not suitable for non-volatile and polar compounds like 4:2 FTS without derivatization.

LC-MS/MS methods for PFAS analysis, including 4:2 FTS, are well-established, with standardized methods developed by organizations such as the U.S. Environmental Protection Agency (EPA) and ASTM International.[1][2][3] These methods provide a framework for sample collection, preparation, and analysis to ensure data quality and comparability.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of 4:2 FTS and other PFAS using LC-MS/MS, as reported in various application notes and studies.

| Analyte | Matrix | Method | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |

| 4:2 FTS | Drinking Water | Direct Injection LC-MS/MS (ASTM D7979) | 0.6 - 5.4 | - | 84 - 113 | [2] |

| 4:2 FTS | Soil | LC-MS/MS | - | - | 115 | [4] |

| Regulated PFAS | Drinking Water | EPA 537.1 (SPE-LC-MS/MS) | - | 4-10 (MCL) | 103 - 115 | [5] |

| Regulated PFAS | Drinking Water | EPA 533 (SPE-LC-MS/MS) | - | 4-10 (MCL) | 90 - 95 | [5] |

| 27 PFAS | Drinking Water | UHPLC-MS/MS (GB 5750.8-2023) | - | 5 | >0.995 (R²) | [6] |